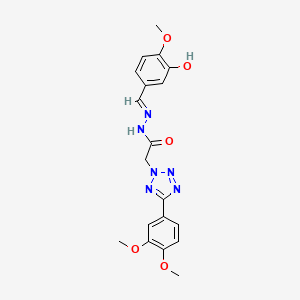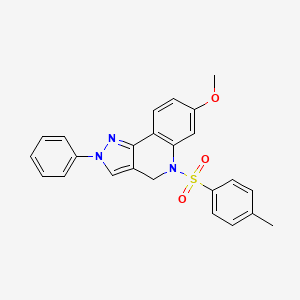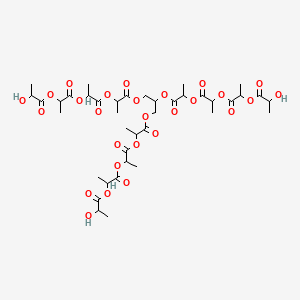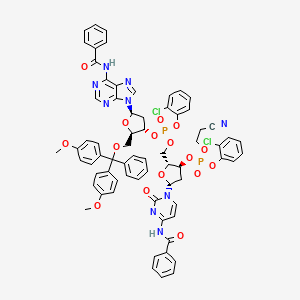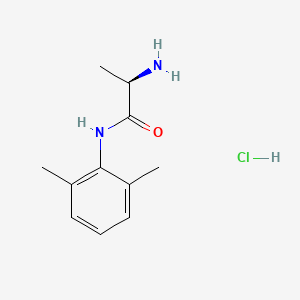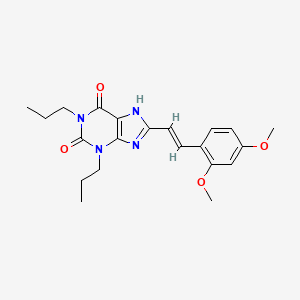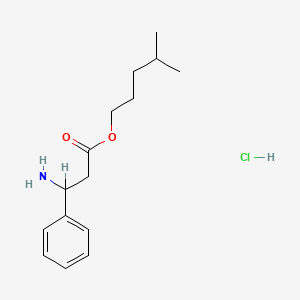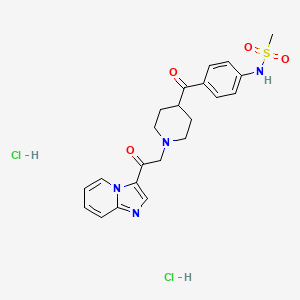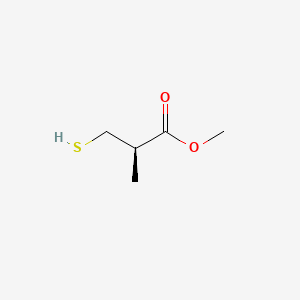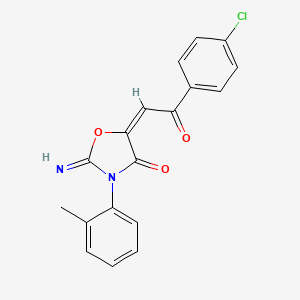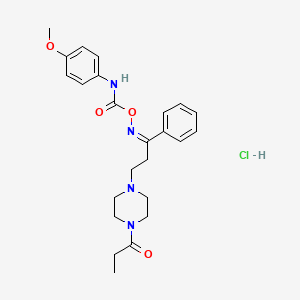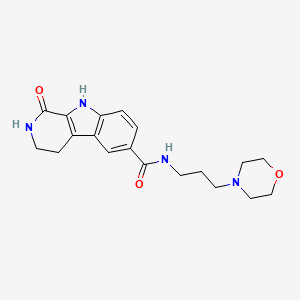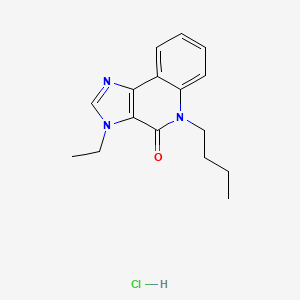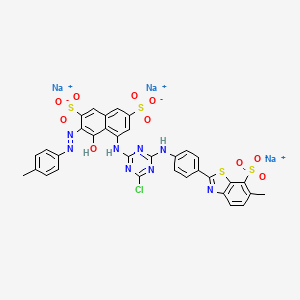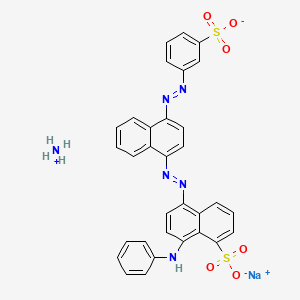
8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The azo compound is sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt.
Industrial Production Methods
In industrial settings, the synthesis is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.
Biology
Biological Staining: Used to stain tissues and cells for microscopic examination.
Biomolecular Labeling: Conjugated to biomolecules for tracking and visualization.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and imaging techniques.
Industry
Textile Dyeing: Applied in the dyeing of fabrics and textiles.
Food Industry: Used as a food colorant in some regions.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in structure and color in response to changes in pH or redox conditions. The sulfonic acid groups enhance its solubility and interaction with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting its stability and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid deposits.
Sudan III: Employed in lipid staining.
Uniqueness
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is unique due to its specific structure, which imparts distinct color properties and solubility characteristics. Its combination of azo and sulfonic acid groups makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
83006-77-3 |
|---|---|
Formule moléculaire |
C32H25N6NaO6S2 |
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
azanium;sodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.H3N.Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);1H3;/q;;+1/p-1 |
Clé InChI |
YAUSFWPGFLEMDR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


